molecular formula C6H13ClN2O B3378047 1,5-Diazocan-2-one hydrochloride CAS No. 1379165-96-4

1,5-Diazocan-2-one hydrochloride

Cat. No. B3378047
CAS RN: 1379165-96-4
M. Wt: 164.63 g/mol
InChI Key: WUKBDDCLAWYMAZ-UHFFFAOYSA-N
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Description

1,5-Diazocan-2-one hydrochloride is a chemical compound with the CAS Number: 1379165-96-4 . It has a molecular weight of 164.63 . The IUPAC name for this compound is this compound . It is usually stored at room temperature and comes in the form of a powder .


Synthesis Analysis

The synthesis of 1,5-diazocan-2-ones involves the cyclization of tethered sulfonamides to cyclopropenes . The sulfonamide moiety was evaluated as an activating and stabilizing functional group in the metal-templated strain release-driven intramolecular nucleophilic addition of amines to cyclopropenes to generate 1,5-diazocan-2-ones .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H12N2O.ClH/c9-6-2-5-7-3-1-4-8-6;/h7H,1-5H2, (H,8,9);1H . The InChI key is WUKBDDCLAWYMAZ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 164.63 . It is a powder and is usually stored at room temperature .

Safety and Hazards

The safety information for 1,5-Diazocan-2-one hydrochloride includes several hazard statements such as H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

Compounds containing the 1,5-diazocin-2-one moiety have been exploited in new therapeutic agents . For example, diazocan peptomimetic BDBM50171126 exhibits high levels of activity as a selective caspase-1 inhibitor . These compounds have shown promising anti-inflammatory and analgesic activity in animal models for the treatment of rheumatoid arthritis . Therefore, the future directions of 1,5-Diazocan-2-one hydrochloride could be in the development of new therapeutic agents.

properties

IUPAC Name

1,5-diazocan-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c9-6-2-5-7-3-1-4-8-6;/h7H,1-5H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKBDDCLAWYMAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC(=O)NC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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